Product packaging for Glycerol 1,2-dimethacrylate(Cat. No.:CAS No. 101525-90-0)

Glycerol 1,2-dimethacrylate

Cat. No.: B025210
CAS No.: 101525-90-0
M. Wt: 228.24 g/mol
InChI Key: UKMBKKFLJMFCSA-UHFFFAOYSA-N
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Description

Contextual Role of Dimethacrylate Monomers in Advanced Materials

Dimethacrylate monomers are a class of molecules characterized by the presence of two methacrylate (B99206) functional groups. This dual functionality allows them to act as cross-linking agents during polymerization, a process that creates a three-dimensional polymer network. sigmaaldrich.comnih.gov These networks are essential for imparting desirable properties such as high mechanical strength, thermal stability, durability, and resistance to solvents and chemical degradation. sigmaaldrich.commdpi.comscite.ai

The organic matrix of many high-performance polymers, particularly in fields like dental restorative materials, is primarily composed of dimethacrylate monomers. mdpi.comresearchgate.net Monomers are selected based on properties like viscosity, reactivity, refractive index, and their potential contribution to the final crosslink density of the polymer. nih.gov The ability to form densely crosslinked, glassy polymer networks makes dimethacrylates indispensable for applications demanding high modulus and strength. nih.gov

Monomer NameAbbreviationKey Characteristics
Bisphenol A-glycidyl methacrylateBis-GMAHigh molecular weight, high viscosity, low polymerization shrinkage, forms stiff polymers. mdpi.comresearchgate.netmdpi.com
Urethane (B1682113) dimethacrylateUDMAOffers good mechanical properties and can enhance adhesive bonding. mdpi.com
Triethylene glycol dimethacrylateTEGDMALow viscosity, used as a reactive diluent to reduce the viscosity of resins like Bis-GMA. mdpi.commdpi.com
Glycerol (B35011) dimethacrylateGDMAHydrophilic monomer used as a cross-linker and diluent; contains a hydroxyl group. sigmaaldrich.comnist.gov

Significance of Glycerol Dimethacrylate (GDMA) as a Bifunctional Monomer

Glycerol Dimethacrylate (GDMA) is distinguished as a bifunctional monomer due to its molecular structure, which contains two methacrylate groups capable of polymerization and one free hydroxyl (-OH) group. nist.gov This dual nature makes it highly valuable in polymer synthesis. The methacrylate groups enable it to act as an effective cross-linking agent, forming robust polymer networks that enhance mechanical strength and dimensional stability. sigmaaldrich.comsigmaaldrich.com

The presence of the hydroxyl group imparts hydrophilicity to the monomer and the resulting polymer. tandfonline.comtandfonline.com This feature is particularly advantageous in applications requiring controlled water uptake or interaction with aqueous environments, such as in the formulation of hydrogels, dental adhesives, and coatings. sigmaaldrich.comtandfonline.comnih.gov In some applications, GDMA is used as a hydrophilic alternative to other monomers like 2-hydroxyethyl methacrylate (HEMA) in dental adhesives, where it can improve polymerization, enhance mechanical properties, and lower water sorption. nih.gov Its utility extends to the synthesis of highly cross-linked, thermoresponsive microbeads for potential biomedical applications. sigmaaldrich.com

PropertyValue
IUPAC Name[3-hydroxy-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate nih.gov
Molecular FormulaC₁₁H₁₆O₅ nih.govbiosynth.com
Molecular Weight228.24 g/mol nih.govbiosynth.com
Density1.12 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point120 °C at 1 mmHg sigmaaldrich.comsigmaaldrich.com
AppearanceColorless to Almost colorless clear liquid tcichemicals.com

Glycerol dimethacrylate exists as two primary positional isomers: Glycerol 1,2-dimethacrylate and Glycerol 1,3-dimethacrylate. The numerical designation indicates the positions of the methacrylate groups on the three-carbon glycerol backbone.

This compound : The two methacrylate groups are attached to the first and second carbon atoms, leaving the hydroxyl group on the third carbon.

Glycerol 1,3-dimethacrylate : The methacrylate groups are attached to the outer first and third carbon atoms, with the hydroxyl group on the central, second carbon.

Commercially available GDMA is often sold as a mixture of these two isomers. sigmaaldrich.comsigmaaldrich.combiosynth.comtcichemicals.com The specific isomer or the ratio of isomers can influence the reactivity, steric hindrance, and the final architecture and properties of the resulting polymer network. The synthesis process, such as the reaction of glycidyl (B131873) methacrylate with methacrylic acid, typically yields a mixture of these forms. prepchem.com

IsomerStructureNotes
This compoundCH₂(OCOC(CH₃)=CH₂)CH(OCOC(CH₃)=CH₂)CH₂OHFeatures a primary hydroxyl group.
Glycerol 1,3-dimethacrylateCH₂(OCOC(CH₃)=CH₂)CH(OH)CH₂(OCOC(CH₃)=CH₂)Features a secondary hydroxyl group. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O5 B025210 Glycerol 1,2-dimethacrylate CAS No. 101525-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-hydroxy-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMBKKFLJMFCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CO)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Glycerol Dimethacrylate and Its Polymers

Monomer Synthesis Approaches

The synthesis of Glycerol (B35011) 1,2-dimethacrylate (GDMA), a monomer crucial for various polymeric materials, is primarily achieved through two main chemical pathways: esterification and transesterification reactions.

Esterification Reactions

Esterification is a common and direct method for synthesizing GDMA. This process typically involves the reaction of glycerol with methacrylic acid. To drive the reaction towards the formation of the diester and to minimize unwanted byproducts, specific catalysts and reaction conditions are employed.

One documented synthesis method involves the reaction of glycidyl (B131873) methacrylate (B99206) with methacrylic acid. In a specific example, 156 parts of glycidyl methacrylate were mixed with 0.24 parts of hydroquinone (B1673460) as a polymerization inhibitor. To this mixture, a solution of 86 parts of methacrylic acid and 0.12 parts of dibutyltin (B87310) dilaurate (a catalyst) was added dropwise over approximately two hours. The reaction was conducted under a nitrogen atmosphere at a temperature range of 100°C to 115°C. The reaction proceeds until the acid value drops to 2 or less, indicating the consumption of the methacrylic acid and the formation of glycerol dimethacrylate. prepchem.com

Another approach to esterification involves the direct reaction of ethylene (B1197577) glycol with methacrylic acid, which follows a similar principle. ikm.org.my In a typical setup for a related dimethacrylate, the reaction is carried out in a three-necked flask equipped with a condenser and a water remover to eliminate the water formed during the reaction, thereby shifting the equilibrium towards the product side. ikm.org.my The reaction is often conducted at elevated temperatures, such as 110°C, under a nitrogen atmosphere to prevent unwanted side reactions. ikm.org.my Catalysts like sulfuric acid are commonly used. ikm.org.my The progress of the reaction is monitored by measuring the acidity index of the reaction mixture. ikm.org.my

Transesterification Processes

Transesterification represents an alternative route to GDMA, often utilizing an exchange reaction between glycerol and a methacrylate ester, such as methyl methacrylate (MMA). This method can be advantageous under certain conditions and may offer different selectivity compared to direct esterification.

The synthesis of various dimethacrylates via transesterification has been widely reported. google.com For instance, the reaction of methyl methacrylate with diols can be catalyzed by various compounds, including potassium carbonate, organotin compounds, and alkali metal alcoholates. google.com The process often involves reactive distillation to remove the alcohol byproduct (e.g., methanol), which drives the reaction to completion. google.com

In a broader context, the transesterification of glycerol with dimethyl carbonate (DMC) is a well-studied reaction for producing valuable chemicals. rsc.orgnih.gov While this specific reaction primarily yields glycerol carbonate, the underlying principles of using catalysts like triethylamine (B128534) or lithium-incorporated MCM-41 highlight the versatility of transesterification in modifying glycerol. rsc.orgnih.gov For example, the reaction of glycerol with DMC can be catalyzed by triethylamine, with the reaction rate being highly dependent on temperature and the catalyst-to-glycerol molar ratio. rsc.org Similarly, heterogeneous catalysts like Li/MCM-41 have been shown to be effective in the transesterification of glycerol. nih.gov These examples showcase the potential for adapting transesterification conditions to favor the synthesis of dimethacrylate esters from glycerol.

A chemo-enzymatic approach has also been explored, involving the enzymatic transesterification of a vinyl ester with glycidol, followed by a chemical transformation. rsc.org This highlights the growing interest in more sustainable and selective synthesis routes.

Polymerization Techniques for GDMA-Based Systems

Glycerol dimethacrylate is a versatile cross-linking monomer used in the formation of three-dimensional polymer networks. The polymerization of GDMA is predominantly carried out via free-radical polymerization, which can be initiated by light (photopolymerization) or heat (thermal polymerization).

Free-Radical Polymerization

Free-radical polymerization is the most common method for curing GDMA-based resins. scite.aimdpi.comum.edu.uy It involves the generation of free radicals that initiate a chain reaction with the methacrylate groups of the GDMA monomers, leading to the formation of a highly cross-linked polymer network. kpi.ua

Photo-initiated polymerization, or photocuring, is a widely used technique due to its numerous advantages, including high curing speed, low energy consumption, and room-temperature operation. mdpi.comnih.gov This method relies on a photoinitiator that, upon absorption of light (typically UV or visible), generates the free radicals necessary to start the polymerization process. mdpi.comnih.gov

Recent studies have explored the use of various photoinitiating systems for GDMA-based polymers. For instance, a study in 2024 investigated the free-radical photopolymerization of glycerol dimethacrylate using 3 mol% of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as a photoinitiator. nih.gov This particular photoinitiator is known for its photobleaching effect and its ability to cure deep layers of resin. nih.gov The photocuring kinetics can be monitored in real-time using techniques like photorheometry. nih.gov

The choice of photoinitiator is critical and can influence the final properties of the polymer. Systems like camphorquinone (B77051), in combination with an amine co-initiator, are commonly used in dental resins containing GDMA. acs.orgunesp.br Other novel photoinitiators, including naturally derived compounds like curcumin (B1669340), have also been investigated. abq.org.br

The process of photocuring involves exposing the liquid resin formulation (containing GDMA, other monomers/oligomers, and the photoinitiator) to a light source of a specific wavelength and intensity. nih.govacs.org The exposure time can range from a few seconds to several minutes, depending on the resin composition and the light source. nih.gov

Table 1: Examples of Photo-initiated Polymerization Systems for GDMA

Monomer System Photoinitiator Light Source Key Findings Reference
Glycerol dimethacrylate (GDMA) Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (3 mol%) UV/Vis lamp (310 mW/cm²) Developed antimicrobial thermoresponsive shape-memory photopolymers. nih.gov
Diurethane dimethacrylate (UDMA)/GDMA Camphorquinone/Amine Blue light LED Used in dental 3D-printed objects with antibacterial properties. acs.org
UDMA/Glycerol Curcumin/Ethyl-p-diethylaminobenzoate Blue wavelength light Curcumin proved to be an effective photoinitiator. abq.org.br

Thermally initiated polymerization is another common method for curing GDMA-based systems. This technique uses a thermal initiator that decomposes at a specific temperature to generate free radicals.

A study on the synthesis of monodisperse poly(GDMA)-based microgel particles utilized thermally initiated precipitation polymerization. acs.org The polymerization was carried out at 70 ± 0.5 °C for 24 hours in a temperature-controlled water bath. acs.org The initiator concentration was 0.25% w/w. acs.org This method allowed for the synthesis of microgel spheres ranging in size from approximately 30 to 1500 nm. acs.org

In another example, the synthesis of hydrophilic and spherical poly(glycerol dimethacrylate-co-glycerol-1,3-diglycerolate diacrylate) microbeads was achieved through suspension polymerization. tandfonline.com The polymerization was initiated by benzoyl peroxide (BPO) and conducted at 85 ± 1 °C for 4 hours. tandfonline.com

The temperature and duration of thermal polymerization are critical parameters that influence the final properties of the polymer, such as the degree of conversion and the cross-link density. acs.orgbiosynth.com

Table 2: Examples of Thermally Initiated Polymerization Systems for GDMA

Polymerization Method Initiator Temperature Duration Key Findings Reference
Precipitation Polymerization Not specified (0.25% w/w) 70 ± 0.5 °C 24 h Synthesis of monodisperse cross-linked poly(GDMA)-based microgel particles. acs.org
Suspension Polymerization Benzoyl Peroxide (BPO) 85 ± 1 °C 4 h Production of hydrophilic and spherical microbeads. tandfonline.com
Suspension Polymerization Benzoyl Peroxide 80 °C 6 h Preparation of GDMA cross-linked 4-vinyl pyrrole (B145914) resin beads. asianpubs.org
Photo-initiated Polymerization (Photocuring)

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques offer a method for synthesizing polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. These methods are distinguished from conventional free-radical polymerization by the introduction of a reversible termination or transfer step, which maintains a low concentration of active radical species throughout the reaction.

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method used to create well-defined polymer networks. mdpi.com The process involves the reversible activation of a dormant species (an alkyl halide initiator) by a transition metal complex (catalyst), typically copper-based, which generates a propagating radical. mdpi.com When applied to difunctional monomers like glycerol dimethacrylate, ATRP allows for the formation of crosslinked hydrogel networks with a more homogeneous structure compared to those prepared by conventional free-radical methods. cmu.edu

The polymerization of a methacrylate monomer with a dimethacrylate crosslinker via ATRP typically proceeds in a living manner. cmu.edu The system consists of the monomer(s), an initiator (e.g., ethyl 2-bromoisobutyrate), a catalyst (e.g., Copper(I) Bromide), and a ligand (e.g., 1,1,4,7,10,10-hexamethyltriethylene tetramine) in a suitable solvent. cmu.edu The kinetics of such polymerizations can be complex; an acceleration in the reaction rate at high conversions may be observed, which is likely caused by the diffusion limitations of the catalyst complex within the increasingly dense polymer network. cmu.edu Surface-initiated ATRP has also been employed to graft polymer brushes from the surface of poly(GDMA) particles, demonstrating the versatility of this technique. tandfonline.com

Table 1: Representative Components for ATRP of a Dimethacrylate Network cmu.edu

ComponentExample SubstanceFunction
MonomerN,N-Dimethylaminoethyl Methacrylate (DMAEMA)Primary polymer chain
CrosslinkerEthylene Glycol Dimethacrylate (EGDMA)Network formation
InitiatorEthyl 2-bromoisobutyrate (EBIB)Starts polymerization chains
CatalystCopper(I) Bromide (CuBr)Activates dormant chains
LigandHexamethyltriethylenetetramine (HMTETA)Solubilizes the copper catalyst
SolventTetrahydrofuran (THF)Reaction medium

Suspension Polymerization for Microbead Synthesis

Suspension polymerization is a widely used heterogeneous technique for producing spherical polymer beads in the micrometer size range (10–1000 μm). tandfonline.comtandfonline.com The method involves dispersing an organic phase, containing the monomer, a crosslinking agent, and an initiator, into an immiscible continuous phase, which is typically aqueous. tandfonline.com A stabilizer is required to prevent the coalescence of the monomer droplets.

In the synthesis of poly(GDMA) microbeads, the organic phase may consist of glycerol dimethacrylate, a diluent such as cyclohexanol (B46403), and a free-radical initiator like benzoyl peroxide (BPO). tandfonline.comtandfonline.com This organic mixture is dispersed in a continuous aqueous phase containing a stabilizer, for example, poly(vinyl alcohol) (PVA). tandfonline.comtandfonline.com The polymerization is initiated by heating the stirred suspension, commonly to temperatures around 85°C, for several hours. tandfonline.com

The properties of the resulting microbeads, including average size, size distribution, and yield, are influenced by process parameters such as the ratio of monomer to diluent, the ratio of different comonomers (if used), and the stirring rate. tandfonline.comtandfonline.com After polymerization, the beads are filtered, washed to remove the stabilizer, diluent, and any unreacted monomer, and then dried. tandfonline.comasianpubs.org This method has been successfully used to prepare hydrophilic and spherical poly(GDMA) microbeads. tandfonline.com

Table 2: Typical Reaction Parameters for Suspension Polymerization of GDMA Microbeads tandfonline.comtandfonline.com

Component/ParameterExampleRole/Specification
Monomer PhaseGlycerol Dimethacrylate (GDMA)Forms the polymer structure
Comonomer (optional)Glycerol 1,3-diglycerolate diacrylate (GDGDA)Modifies bead properties
DiluentCyclohexanolPorogen, solubilizes monomer phase
InitiatorBenzoyl Peroxide (BPO)Initiates radical polymerization
Continuous PhaseDistilled WaterDispersion medium
StabilizerPoly(vinyl alcohol) (PVA)Prevents droplet aggregation
Reaction Temperature85 ± 1°CInitiates decomposition of BPO
Reaction Time4 hoursAllows for high monomer conversion
Agitation Speed600 rpmControls droplet and final bead size

Bulk Polymerization Methodologies

Bulk polymerization is a solvent-free method where the reaction mixture consists primarily of the monomer and an initiator. This technique is often used to produce monolithic polymer structures. Photopolymerization, a type of bulk polymerization initiated by light, is particularly advantageous due to its speed, low energy requirements, and ability to be performed at ambient temperatures. researchgate.net

For glycerol dimethacrylate, photopolymerization is a common bulk method. researchgate.netnih.gov The process involves mixing the liquid GDMA monomer with a suitable photoinitiator, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or a system based on camphorquinone. nih.govufc.br The mixture is then poured into a mold and exposed to high-intensity UV or visible light for a short period (e.g., 1-3 minutes) until the sample has hardened into a crosslinked polymer network. nih.gov This technique has been used to synthesize dimethacrylate polymers for various applications, including dental materials. ufc.brsigmaaldrich.com The addition of glycerol as a co-initiator in such systems has also been explored, aligning with green chemistry principles due to glycerol's low cost and non-toxic nature. researchgate.net

Thermally initiated bulk polymerization is also possible. This would involve mixing GDMA with a thermal initiator (like benzoyl peroxide) and heating the mixture to a temperature sufficient to decompose the initiator and start the polymerization, typically in the range of 60 to 100°C. biosynth.com

Table 3: Example of a Bulk Photopolymerization System for GDMA nih.gov

ComponentExample SubstanceMolar Ratio/ConcentrationFunction
MonomerGlycerol Dimethacrylate (GDMA)1 molForms the polymer network
PhotoinitiatorDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)3 mol. %Initiates polymerization upon light exposure
Light SourceUV/Vis Lamp310 mW/cm²Provides energy to activate the photoinitiator
Curing Time1-3 minutesDuration of light exposure
Temperature40 °C (pre-mixing)To ensure a homogeneous mixture

Polymerization Mechanisms and Reaction Kinetics of Glycerol Dimethacrylate

Fundamental Free-Radical Polymerization Steps

Initiation Mechanisms (Photo- and Thermal)

The initiation of polymerization requires the generation of free radicals, which can be achieved through the input of energy in the form of light or heat.

Photoinitiation: This method utilizes a photoinitiator that, upon exposure to light (typically UV or visible light), generates free radicals. mdpi.com A common photoinitiator system for dimethacrylate resins includes camphorquinone (B77051) (CQ) and an accelerator like ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB). malaysianjournalofmicroscopy.orgufc.br For instance, in the photopolymerization of resins containing GDMA, a system of CQ and EDMAB can be used to initiate the reaction upon exposure to blue light. malaysianjournalofmicroscopy.orgufc.br Another example is the use of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) as a photoinitiator, which is effective for curing deep layers of resin. nih.gov Photopolymerization is often favored due to its rapid curing speed, low energy consumption, and ability to be performed at room temperature. mdpi.comnih.gov

Thermal Initiation: This process involves the use of a thermal initiator, a compound that decomposes at elevated temperatures to produce free radicals. biosynth.com Benzoyl peroxide (BPO) is a commonly used thermal initiator. tandfonline.com For example, in the synthesis of poly(GDMA-co-GDGDA) microbeads, BPO was used as the initiator, and the polymerization was conducted at 85 ± 1 °C. tandfonline.com In some cases, a combination of photo- and thermal initiation is employed. For instance, after an initial UV irradiation process, a thermal initiator like azobisisobutyronitrile (AIBN) can be used for additional crosslinking reactions at an elevated temperature (e.g., 80 °C). mdpi.com

Propagation Reactions

Once initiated, the free radicals react with monomer molecules in the propagation stage. The radical adds to one of the double bonds of a GDMA molecule, creating a new, larger radical. This new radical can then react with another GDMA monomer, and this process repeats, leading to the growth of a polymer chain. acs.org Due to the difunctional nature of GDMA, the propagating radical can also react with a pendant methacrylate (B99206) group on an already formed polymer chain, leading to crosslinking. cardiff.ac.uk

Termination Pathways

The growth of polymer chains is eventually terminated. In free-radical polymerization, termination typically occurs through two main pathways:

Combination (or Coupling): Two growing polymer chains react with each other to form a single, non-reactive polymer chain. acs.org

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. acs.org

The termination process in dimethacrylate polymerization is often diffusion-controlled, especially as the viscosity of the system increases due to polymer network formation. nih.govresearchgate.netnist.gov This can lead to a phenomenon known as auto-deceleration in the later stages of the reaction. nih.govmdpi.com

Role of Crosslinking in Network Formation

The presence of two polymerizable methacrylate groups in the GDMA molecule is crucial for the formation of a three-dimensional polymer network. sigmaaldrich.com

Formation of Highly Crosslinked Polymer Networks

During polymerization, after one methacrylate group of a GDMA molecule has reacted, the second methacrylate group remains as a pendant group on the polymer chain. This pendant group can then react with another growing chain, creating a crosslink between the two chains. cardiff.ac.uk This process, repeated throughout the polymerizing mass, leads to the formation of a highly crosslinked, three-dimensional network structure. sigmaaldrich.com

These networks are characterized by their high stiffness, hardness, and durability. sigmaaldrich.com The resulting polymer network is often spatially heterogeneous, consisting of densely crosslinked microgel agglomerates within a less crosslinked matrix. nih.govresearchgate.net The degree of crosslinking influences the final properties of the material, such as its mechanical strength and swelling behavior. um.edu.uy For example, the use of GDMA in dental adhesives leads to the formation of a stable polymer mesh with reduced likelihood of hydrolysis. ufc.br

Kinetic Aspects of GDMA Polymerization

The kinetics of dimethacrylate polymerization are complex and influenced by several factors, including the monomer structure, initiator concentration, and temperature. The polymerization of dimethacrylates like GDMA is known to be a complex process involving phenomena such as autoacceleration (the gel effect), which occurs even at low conversion rates (1-2%), and auto-deceleration in later stages. nih.govmdpi.com The process is also characterized by incomplete conversion of functional groups and the formation of microgel clusters. nih.govresearchgate.net

Photocuring Kinetics and Gel Point Determination

The photopolymerization kinetics of resins containing glycerol (B35011) dimethacrylate (GDMA) are frequently investigated to understand the material's curing behavior and final properties. Real-time photorheometry is a common technique used to monitor the photocuring process. nih.govresearchgate.netnih.gov This method tracks the evolution of viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), as the liquid resin transforms into a solid polymer upon exposure to UV or visible light. nih.gov

In a study involving glycerol acrylates, the photocuring kinetics were monitored by observing the change in the storage modulus of the resins over the irradiation time. researchgate.net For instance, a resin based on glycerol dimethacrylate (GDMA) showed a rapid increase in storage modulus upon irradiation, indicating the formation of a crosslinked network. researchgate.net The time to reach the crossover point of the storage and loss moduli (G' = G'') is defined as the gel point. At the gel point, the material transitions from a liquid to a solid-like gel.

Another method to determine the gel point is by identifying the frequency-independent value of the loss tangent (tan δ = G''/G') from a multi-frequency plot against temperature or time. researchgate.net The gelation of GDMA has been observed in real-time using dynamic light scattering (DLS). researchgate.net DLS analysis has shown that the molecular interactions during GDMA gelation are stronger in toluene (B28343), suggesting that gelation proceeds through both hydrogen bonding, facilitated by the hydroxyl group on GDMA, and the crosslinking of vinyl groups. researchgate.net In alcoholic solvents, this interaction appears weaker. researchgate.net

The kinetics of photopolymerization are also characterized by the degree of conversion (DC), which quantifies the percentage of methacrylate double bonds that have reacted. Studies have shown that adhesives formulated with GDMA can achieve a higher degree of conversion compared to those with 2-hydroxyethyl methacrylate (HEMA). For example, experimental etch-and-rinse and self-etch adhesives containing GDMA reached DC values of 86.2% and 84.2%, respectively. ufc.br

Table 1: Degree of Conversion for GDMA-based Experimental Adhesives

Adhesive SystemDegree of Conversion (%)Standard Deviation
Etch-and-Rinse Adhesive with GDMA (ERA-GDMA)86.26.4
Self-Etch Adhesive with GDMA (SEA-GDMA)84.23.7
Etch-and-Rinse Adhesive with HEMA (ERA-HEMA)66.410.3

Data sourced from a study comparing GDMA and HEMA in simplified model adhesives. ufc.br

Influence of Initiator Systems and Co-initiators

The initiator and co-initiator system plays a critical role in the polymerization kinetics of glycerol dimethacrylate and related monomers. The most common photoinitiator for dental resins is camphorquinone (CQ), which typically requires a co-initiator, often a tertiary amine like ethyl-p-dimethylaminobenzoate, to generate free radicals efficiently. scielo.brresearchgate.net However, due to the toxicity associated with tertiary amines, research has focused on finding non-toxic alternatives. scielo.br

Glycerol itself has been investigated and proven to be an effective and non-toxic co-initiator in the photopolymerization of dimethacrylate resins. scielo.brresearchgate.netresearchgate.net Studies comparing initiator systems have shown that a camphorquinone/glycerol (CQ/glycerol) system can be a viable substitute for the traditional CQ/tertiary amine system. scielo.br This substitution is considered plausible as the CQ/glycerol system demonstrates good conversion velocity and high total conversion for monomers like triethyleneglycol dimethacrylate (TEGDMA) and diurethane dimethacrylate (UDMA). scielo.br The addition of glycerol as a co-initiator has been found to cause few modifications to the thermal stability of the resulting polymers compared to those made without it. researchgate.netresearchgate.net

The concentration of the co-initiator also influences the polymerization process. In one study, different molar ratios of glycerol were added to UDMA monomer systems. abq.org.br It was observed that glycerol acted as a co-initiator and also altered the morphology of the resulting polymers. abq.org.br Other research has explored the use of alternative photoinitiators like curcumin (B1669340) in combination with glycerol for the polymerization of UDMA. abq.org.br

The choice of initiator system can significantly impact the final degree of conversion. Research on various dimethacrylate polymers showed that systems based on UDMA/glycerol and Bis-GMA/glycerol achieved good results in terms of conversion degree. researchgate.net

Table 2: Influence of Initiator/Co-initiator Systems on Polymer Properties

Monomer SystemInitiator/Co-initiatorKey FindingReference
TEGDMA, UDMACamphorquinone/GlycerolGood conversion velocity and total conversion; viable replacement for toxic tertiary amine systems. scielo.br
UDMACurcumin/GlycerolGlycerol acted as a co-initiator and altered polymer morphology. abq.org.br
UDMA, Bis-GMA(Not specified)/GlycerolAchieved good degree of conversion compared to pure systems. researchgate.net
HPPA, DGEVADMAEthyl(2,4,6-trimethylbenzoyl)phenylphosphinate (TPOL)Suitable for vitrimer synthesis via optical 3D printing. nih.gov

Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios are crucial parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain radical towards the different monomers present in the reaction mixture. revmaterialeplastice.ro These ratios, denoted as r1 and r2, provide insight into the final copolymer composition and structure. revmaterialeplastice.ro

Specific reactivity ratio data for the copolymerization of Glycerol 1,2-dimethacrylate with other monomers is not extensively documented in the reviewed literature. However, the methods for their determination in similar dimethacrylate systems are well-established. For the copolymerization of bisphenol A glycerolate dimethacrylate (BisGMA) and urethane (B1682113) dimethacrylate (UDMA), the monomer reactivity ratios were determined using data from Fourier-transform infrared spectroscopy (FTIR) collected at various reaction times. revmaterialeplastice.ro Linearization methods, such as the Fineman-Ross equation and the copolymer composition equation, were employed to calculate the r1 and r2 values from the conversion data. revmaterialeplastice.ro

In another study focusing on the copolymerization of ethylene (B1197577) glycol dimethacrylate (EGDMA) and methyl methacrylate (MMA), ultraviolet radiation was used for initiation, and IR spectroscopy was used to determine the instantaneous composition of the copolymers. mdpi.com Using a linearization method, the reactivity ratios for EGDMA (r1) and MMA (r2) were calculated to be 0.6993 and 1.8635, respectively. mdpi.com This indicates that a growing polymer chain with an EGDMA radical at its end prefers to add an MMA monomer, and a chain ending in an MMA radical also prefers to add an MMA monomer.

The general copolymerization equation is often modified for divinyl monomers, where the concentration of the divinyl monomer (M2) may be expressed as 2M2 to account for the two reactive groups. osti.gov The determination of these ratios is essential for designing copolymers with desired properties, and the techniques applied to other dimethacrylates could be readily adapted for systems involving this compound.

Copolymerization and Terpolymerization Strategies with Glycerol Dimethacrylate

Binary Copolymerization Systems

Binary copolymerization involves the polymerization of two different monomers. The incorporation of GDMA into these systems often enhances mechanical strength, hydrophilicity, and cross-linking density.

The properties of these microbeads, such as average size, size distribution, yield, and equilibrium swelling, can be controlled by adjusting the polymerization conditions. tandfonline.comtandfonline.com Key variables include the GDMA/GDGDA ratio, the ratio of monomers to diluent (like cyclohexanol), and the stirring rate during polymerization. tandfonline.comtandfonline.com For instance, monodisperse macroporous beads have been synthesized using seeded microsuspension copolymerization of these two monomers. These hydrophilic beads have shown potential as a stationary phase for aqueous size exclusion chromatography.

Table 1: Experimental Conditions for Suspension Copolymerization of GDMA and GDGDA tandfonline.com

ParameterRange/Value
GDMA/GDGDA Ratio Varied
Monomer/Diluent Ratio Varied
Stabilizer Poly(vinyl alcohol)
Initiator Benzoyl Peroxide
Diluent Cyclohexanol (B46403)
Medium Aqueous

Research has demonstrated that as the proportion of GDGDA in the copolymer increases, the resulting material becomes more hydrophilic. tandfonline.com These copolymers have been explored for various biomedical applications due to their enhanced biocompatibility. tandfonline.com

Glycerol (B35011) dimethacrylate (GDMA) has been investigated as a potential replacement for 2-hydroxyethyl methacrylate (B99206) (HEMA) in dental adhesives and other biomedical applications. nih.govufc.brresearchgate.net HEMA is a common hydrophilic monomer, but its tendency to form linear polymers and its high water uptake can be detrimental in certain applications. nih.govresearchgate.net GDMA, being a dimethacrylate, offers the advantage of forming cross-linked polymers upon polymerization, potentially improving mechanical properties and hydrolytic stability. ufc.br

Studies comparing simplified dental adhesives formulated with either 20 wt% HEMA or 20 wt% GDMA have shown significant differences in their physicochemical properties. nih.govufc.brresearchgate.net Copolymers of GDMA have demonstrated better polymerization, superior mechanical properties, and lower water sorption and solubility compared to their HEMA-containing counterparts. nih.govufc.br

For example, in one study, GDMA-containing adhesives showed a statistically higher degree of conversion than HEMA-based etch-and-rinse adhesives. ufc.br The elastic modulus was also improved in self-etch adhesives formulated with GDMA. ufc.brresearchgate.net Furthermore, the replacement of HEMA with GDMA in simplified adhesives has been shown to improve dentin adhesion and reduce nanoleakage at the adhesive interface. nih.govufc.br

Table 2: Comparative Properties of GDMA vs. HEMA in Experimental Dental Adhesives ufc.br

PropertyAdhesive SystemHEMA-basedGDMA-based
Degree of Conversion (%) Etch-and-Rinse66.4 ± 10.386.2 ± 6.4
Self-Etch-84.2 ± 3.7
Initial Bond Strength (MPa) Etch-and-RinseLower29.2 ± 15.8
Self-Etch-Lower
Water Sorption/Solubility Etch-and-RinseHigherLower
Elastic Modulus Self-EtchLowerHigher

Copolymers of GDMA with HEMA have also been synthesized for applications like soft contact lenses, where the hydrophilic nature of both monomers is beneficial. koreascience.kr The resulting copolymers' properties, such as water content and tensile strength, are influenced by the ratio of the comonomers. koreascience.kr

The copolymerization of glycerol dimethacrylate with various alkyl methacrylates has been employed to create polymer-based packing materials for high-performance liquid chromatography (HPLC). acs.org A multi-step swelling and polymerization method can produce uniformly sized beads suitable for use in semimicro HPLC columns. acs.org

Research has shown that columns packed with beads made from a 1:1 (v/v) mixture of an alkyl methacrylate and glycerol dimethacrylate can achieve high efficiency, with plate counts reaching up to 13,000 for a 2-mm-i.d. × 150-mm column. acs.org The specific alkyl methacrylate used can be varied to fine-tune the properties of the resulting stationary phase. This technique highlights the role of GDMA in forming a robust, cross-linked network that provides the necessary mechanical stability for HPLC applications.

Copolymers of glycerol dimethacrylate (GDMA) and 4-vinyl pyrrole (B145914) (4-VP) have been synthesized for use as a solid support in peptide synthesis. asianpubs.org These copolymers are typically prepared as beaded resins via suspension polymerization, using an initiator like benzoyl peroxide and a stabilizer such as polyvinyl alcohol. asianpubs.org

A key characteristic of the GDMA-4-VP resin is its excellent swelling capability in a wide range of both polar and non-polar solvents commonly used in peptide synthesis, an advantage over traditional polystyrene-divinylbenzene (PS-DVB) resins. asianpubs.org This enhanced solvation is attributed to the optimal hydrophobic-hydrophilic balance conferred by the copolymer's composition. asianpubs.org The GDMA cross-linker provides the necessary mechanical strength and rigidity to the polymer support. asianpubs.org

The cross-linking density, which can be varied (e.g., 2, 5, 10, and 20%), is a critical parameter that influences the properties of the final polymer support. asianpubs.org A 10% GDMA cross-linked 4-VP support has been successfully applied in manual solid-phase organic reactions. asianpubs.org

Table 3: Swelling Characteristics of GDMA-4-VP Resin in Various Solvents asianpubs.org

SolventSwelling (mL/g)
Dichloromethane (DCM)~5.5
Tetrahydrofuran (THF)~5.2
Dimethylformamide (DMF)~5.0
Toluene (B28343)~4.8
Acetonitrile~4.5

Note: The table presents approximate values based on graphical data from the source.

Glycerol Dimethacrylate and Alkyl Methacrylate Copolymers

Multi-monomer Formulations and Terpolymerization

Terpolymerization involves the polymerization of three distinct monomers. In the context of GDMA, this approach is often used to create complex resin systems, particularly for dental applications, where a precise balance of properties like viscosity, mechanical strength, and durability is required.

The incorporation of GDMA, along with UDMA and DUDMA, contributes to the formation of a highly cross-linked polymer network. sigmaaldrich.comsigmaaldrich.com This network structure is essential for achieving the high stiffness, hardness, and durability required for dental restorative materials. sigmaaldrich.comsigmaaldrich.com These multi-monomer systems are also utilized in the development of 3D-printable antimicrobial composite materials for applications in dentistry and orthopedics. sigmaaldrich.comnih.govpharmaexcipients.com In such formulations, GDMA is mixed with monomers like UDMA and an antimicrobial agent, such as quaternary ammonium (B1175870) methacrylate, to create a resin suitable for stereolithography (SLA) 3D printing. nih.govpharmaexcipients.com

Graft Copolymerization Approaches

Graft copolymerization is a powerful technique to modify the properties of a material's surface by covalently attaching polymer chains. This approach is particularly valuable for imparting new functionalities to a pre-existing polymer backbone or substrate.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for Functionalized Surfaces

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a versatile and widely employed "grafting from" method to create well-defined polymer films, known as polymer brushes, on a variety of substrates. acs.org This controlled radical polymerization technique allows for precise manipulation of polymer chain length, density, and architecture, enabling the tailoring of surface properties like wettability, biocompatibility, and adhesion. acs.orgcmu.edu

The process generally begins with the immobilization of an initiator, typically an alkyl halide, onto the substrate surface. cmu.edusigmaaldrich.com For silica (B1680970) or metal oxide surfaces, this is often achieved using silane-based initiators. sigmaaldrich.com Once the surface is functionalized with these initiator sites, the polymerization of monomers is initiated in the presence of a transition metal complex (commonly copper-based) and a ligand. mdpi.com This system establishes a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species (the polymer-halide chain end). This equilibrium minimizes termination reactions and allows polymer chains to grow uniformly from the surface. mdpi.com

When Glycerol 1,2-dimethacrylate is used in SI-ATRP, its bifunctional nature as a dimethacrylate leads to the formation of a crosslinked polymer network grafted from the surface, rather than linear polymer brushes. This is because each monomer unit has two methacrylate groups capable of participating in the polymerization. The higher reactivity of the crosslinker can lead to the rapid formation of a thin, crosslinked polymer shell on the substrate. cmu.edu This approach can be used to create robust, functional coatings. The hydroxyl groups inherent in the glycerol backbone of the monomer impart hydrophilicity and provide reactive sites for further post-polymerization modification.

The density of the grafted polymer chains can be controlled by adjusting the density of the initiator molecules on the surface. cmu.edu SI-ATRP is compatible with a wide range of functional monomers, allowing for the creation of complex surface architectures, including block copolymer grafts where sequential monomer addition is used. cmu.eduethz.ch This controlled process enables the fabrication of highly specialized surfaces for advanced applications in fields such as biomedicine and materials science. nih.gov

Influence of Monomer Feed Ratios on Copolymer Structure

In copolymerization and terpolymerization, the initial monomer feed ratio is a critical parameter that directly influences the composition and, consequently, the structure and properties of the resulting copolymer. Adjusting the relative amounts of this compound and its comonomers allows for the precise tuning of the final material's characteristics, such as hydrophilicity, crosslink density, and mechanical properties. tandfonline.comnih.gov

Research on the suspension copolymerization of Glycerol Dimethacrylate (GDMA) with another crosslinking agent, Glycerol-1,3-diglycerolate diacrylate (GDGDA), to form hydrogel microbeads demonstrates this principle effectively. tandfonline.comtandfonline.com In this system, altering the volume ratio of GDMA to GDGDA in the initial monomer feed had a noticeable effect on the physical properties of the resulting microbeads, particularly their average size. tandfonline.com While the microbead yield remained high and relatively constant across different ratios, the particle size varied, as detailed in the table below. tandfonline.com This suggests that the interplay between the monomers during polymerization affects the particle formation and growth process.

Effect of GDMA/GDGDA Volume Ratio on Microbead Properties. tandfonline.com
GDMA/GDGDA Ratio (mL/mL)Microbead Yield (wt%)Average Size (µm)
1/397.4180
2/299.4248
3/198.3191
4/0 (Pure GDMA)97.3231

Similarly, in the context of dental adhesives, the choice and concentration of dimethacrylate comonomers significantly impact the final properties of the polymer network. nih.govnist.gov A study investigating various methacrylate monomers found that incorporating 1,3-Glycerol Dimethacrylate (GDM) as a comonomer resulted in a polymer with a significantly higher storage modulus compared to those containing ethylene (B1197577) glycol dimethacrylate (EGDM) or diethylene glycol dimethacrylate (DEGDM). nih.gov The rubbery modulus, which is related to the crosslink density, was also significantly greater for adhesives containing GDM. nih.gov This highlights that the specific structure of the monomer, governed by the feed ratio, directly controls the mechanical performance and network heterogeneity of the final thermoset material. The kinetics of these copolymerizations are complex, with the chemical structure, viscosity, and relative reactivity of each monomer in the feed all playing crucial roles in the development of the network structure. nist.gov

When forming terpolymers, the introduction of a third functional monomer further diversifies the properties that can be achieved. For instance, adding functional monomers like 2-(dimethylamino)ethyl methacrylate or methacrylic acid to the GDMA/GDGDA system can introduce pH-responsive behavior or sites for covalent attachment of biomolecules, with the final functional group content being dependent on the initial feed ratios. tandfonline.com

Polymer Network Structure and Morphology of Glycerol Dimethacrylate Derivatives

Characterization Techniques for Polymer Networks

A variety of analytical methods are employed to investigate the complex three-dimensional structures of polymer networks. These techniques provide insights into the extent of polymerization, the physical arrangement of the polymer chains, and the porous nature of the material.

Spectroscopic Analysis (FT-IR, Micro-Raman Spectroscopy) for Degree of Conversion

The degree of conversion (DC), which quantifies the percentage of monomer double bonds that have reacted to form the polymer network, is a critical parameter influencing the final properties of the material. mdpi.com Fourier-transform infrared (FTIR) spectroscopy and Micro-Raman spectroscopy are powerful non-destructive techniques used to determine the DC. redalyc.orgfraunhofer.de

In FTIR spectroscopy , the analysis relies on monitoring the decrease in the absorption band corresponding to the methacrylate (B99206) carbon-carbon double bond (C=C) stretching vibration, typically found around 1637-1638 cm⁻¹. nih.govsci-hub.se This peak's intensity is compared to an internal standard peak that remains unchanged during polymerization, such as the aromatic C=C stretching vibration in monomers like Bis-GMA (around 1608 cm⁻¹). mdpi.comsci-hub.se The DC is calculated by comparing the ratio of the methacrylate peak to the internal standard peak before and after polymerization. sci-hub.se

Micro-Raman spectroscopy offers a complementary method for determining the DC. ufc.brresearchgate.net This technique also tracks the change in the C=C vibrational band of the methacrylate group. nih.gov It is particularly useful for in-depth analysis and can be used to study polymerization kinetics in real-time. wigner.hu Studies have shown good agreement between DC values obtained by Raman spectroscopy and other methods. wigner.hu The degree of conversion in polymers based on dimethacrylates like Glycerol (B35011) 1,2-dimethacrylate can be influenced by several factors, including the presence and type of co-monomers and the initiator system used. For example, replacing HEMA with GDMA in dental adhesives has been shown to result in a significantly higher degree of conversion. ufc.brnih.gov

Monomer System Degree of Conversion (%) Analytical Technique
ERA-GDMA86.2 ± 6.4Micro-Raman Spectroscopy
SEA-GDMA84.2 ± 3.7Micro-Raman Spectroscopy
ERA-HEMA66.4 ± 10.3Micro-Raman Spectroscopy
Table showing the degree of conversion for different experimental dental adhesives. ERA and SEA denote etch-and-rinse and self-etch adhesives, respectively. GDMA is Glycerol-dimethacrylate and HEMA is Hydroxyethyl-methacrylate. Data from a 2018 study. ufc.br

Electron Microscopy (SEM) for Morphological Features

For polymers derived from Glycerol 1,2-dimethacrylate, SEM analysis can show a range of morphologies depending on the polymerization conditions. For instance, when polymerized with a poor porogenic solvent, the resulting monolith can exhibit a typical agglomerated globular structure. nih.gov In contrast, using a polymer porogen can lead to a more continuous skeletal structure. nih.gov The surface of crosslinked hydrogels can appear rough and porous, which is a desirable feature for certain applications like drug loading. researchgate.net In some cases, SEM reveals a fused morphology where particles are coated with the polymer. researchgate.net

The morphology of these polymers is also influenced by the presence of other components in the formulation. For example, in dental adhesives, replacing HEMA with GDMA can lead to a tighter interface with less nanoleakage and fewer gaps. ufc.br

Porosimetry and Surface Area Analysis

Porosimetry and surface area analysis are techniques used to quantify the porous characteristics of a material, including pore size, pore volume, and surface area. These properties are critical for applications where the polymer network interacts with its environment, such as in chromatography or as a scaffold for tissue engineering.

For poly(glycerol dimethacrylate) monoliths, the choice of porogen during synthesis dramatically affects the porous properties. The use of an ultra-high molecular weight polystyrene porogen can result in a sharp bimodal pore size distribution, with macropores in the 1-2 micrometer range and mesopores around 4 nanometers. nih.gov This tailored porosity can lead to high permeability, which is advantageous for separation applications. daneshyari.comnih.gov

Structural Characteristics of GDMA Networks

The macroscopic properties of a polymer network are directly linked to its underlying molecular structure. Key parameters that define this structure include the degree of conversion and the crosslink density.

Degree of Conversion in Crosslinked Polymers

As previously mentioned, the degree of conversion (DC) is a fundamental characteristic of a crosslinked polymer network. A higher DC generally leads to improved mechanical properties and stability. nih.gov In dimethacrylate-based systems, the DC is never 100% complete, with typical values for dental composites ranging from 50-75%. mdpi.com

Several factors can influence the DC of this compound polymers. The chemical structure of co-monomers plays a significant role; for example, more flexible monomers can lead to a higher DC. opendentistryjournal.com The viscosity of the monomer mixture is another critical factor, with lower viscosity generally allowing for greater monomer mobility and thus a higher DC. mdpi.comopendentistryjournal.com Research has shown that replacing HEMA with GDMA in adhesive formulations can lead to a statistically higher degree of conversion. ufc.brnih.gov Specifically, one study reported DC values of 86.2% for an etch-and-rinse adhesive with GDMA and 84.2% for a self-etch adhesive with GDMA, compared to 66.4% for an etch-and-rinse adhesive with HEMA. ufc.br

Adhesive Formulation Mean Degree of Conversion (%)
ERA-GDMA86.2
SEA-GDMA84.2
ERA-HEMA66.4
Comparison of the degree of conversion for different adhesive systems. ERA: Etch-and-Rinse Adhesive, SEA: Self-Etch Adhesive. ufc.br

Chemical Crosslink Density Determination

Chemical crosslink density refers to the number of effective crosslinks per unit volume in the polymer network. iupac.org It is a crucial parameter that dictates the material's mechanical properties, such as its stiffness and resistance to swelling. pocketdentistry.comtainstruments.com

The crosslink density can be estimated using several methods. One common approach involves Dynamic Mechanical Analysis (DMA). tainstruments.comresearchgate.net From the storage modulus (E') in the rubbery plateau region, which is the relatively flat region of the modulus curve above the glass transition temperature, the crosslink density (νe) can be calculated using the theory of rubber elasticity. tainstruments.comutm.my The relationship is often expressed as E' = 3νeRT, where R is the gas constant and T is the absolute temperature. utm.my

Physical Crosslinking and Hydrogen Bonding Effects

The polymer network structure of poly(this compound) (poly(GDMA)) is significantly influenced by physical crosslinking, primarily through hydrogen bonding. This is attributed to the presence of hydroxyl groups in the glycerol moiety of the GDMA monomer. um.edu.uyresearchgate.net These hydroxyl groups can form both intramolecular and intermolecular hydrogen bonds, which play a crucial role in the polymerization process and the final properties of the polymer network. um.edu.uyrsc.org

The formation of hydrogen bonds can restrict molecular mobility and affect diffusion-controlled termination during polymerization, potentially leading to a reduction in crosslinking efficiency. nih.gov However, these physical crosslinks also contribute to the stiffening of the network structure by reducing the rotational motion of the polymer chains. researchgate.netnih.gov The strength of these hydrogen bonds influences the monomer's viscosity; for instance, monomers with strong intermolecular hydrogen bonding, like Bis-GMA, exhibit significantly higher viscosity. nih.gov

In the context of copolymers, the presence of a comonomer that can act as a proton donor is necessary for physical crosslinking to occur. nih.gov For example, while triethylene glycol dimethacrylate (TEGDMA) itself lacks a proton donor for hydrogen bonding, its copolymerization with a monomer like Bis-GMA, which has hydroxyl groups, allows for the formation of physical crosslinks. nih.gov

Studies on dental adhesives have shown that the hydrophilicity and functionality of monomers like glycerol dimethacrylate (GDM) affect water sorption, solubility, and the heterogeneity of the polymer network. pocketdentistry.com Experimental adhesives containing GDM have demonstrated higher rubbery moduli, which is indicative of a higher crosslink density. pocketdentistry.com This increased crosslink density is accompanied by a decrease in the homogeneity of the polymer network structure. pocketdentistry.com The presence of hydrogen bonds has been shown to favorably affect polymerization reactivity and the mechanical properties of highly crosslinked polymeric networks. researchgate.net

Microgel Agglomerate Dimensions and Supramolecular Structure

The polymerization of dimethacrylates, including glycerol dimethacrylate, is a complex process that often leads to the formation of microgel agglomerates. mdpi.com These are highly crosslinked polymer clusters suspended in a less crosslinked matrix, contributing to the supramolecular structure of the polymer network. mdpi.com The formation of these distinct nodular morphologies has been confirmed through various microscopic observation techniques. mdpi.com

The presence and dimensions of these microgel agglomerates are considered a key aspect of the structural heterogeneity of dimethacrylate polymer networks. mdpi.comresearchgate.net It has been suggested that these agglomerates can have an adverse effect on the mechanical properties of the polymers, particularly their impact resistance. mdpi.com

The synthesis of monodisperse microgel particles based on glycerol dimethacrylate has been achieved through methods like precipitation polymerization. tandfonline.comdntb.gov.ua These microgels can be designed to have specific functionalities and sizes, making them promising materials for various biomedical and biotechnological applications. tandfonline.com The formation of a thin film from microgels dispersed in an aqueous phase requires careful control to overcome the repulsive charges that prevent agglomeration and precipitation. google.com

The supramolecular structure of these systems is not limited to microgel formation. Supramolecular amphiphiles and polymers can be constructed using host-guest molecular recognition motifs, leading to self-assembled nanostructures like micelles. acs.org For instance, a quasi-brush-like supramolecular polymeric amphiphile has been created using poly(ethylene glycol)-block-poly(glycidyl methacrylate) grafted with β-cyclodextrin pendants. acs.org These complex structures highlight the versatility of glycerol-based polymers in forming advanced supramolecular architectures. acs.orgnih.gov

Morphological Features of Poly(GDMA) Materials

Formation of Globular and Three-Dimensional Continuous Skeletal Structures

The morphology of poly(glycerol dimethacrylate) (poly(GDMA)) materials is highly dependent on the polymerization conditions, particularly the choice of porogen (a solvent used to induce porosity). When polymerized in the presence of a poor porogenic solvent like toluene (B28343), poly(GDMA) monoliths typically exhibit a morphology characterized by agglomerated globular structures. daneshyari.comnih.govkcl.ac.uk This structure arises from a phase separation process known as nucleation and growth. researchgate.net

In contrast, a significant transformation in morphology from an aggregated globule form to a three-dimensionally (3D) continuous skeletal structure can be achieved by using a polymer solution as the porogen. daneshyari.comnih.gov Specifically, the use of a high molecular weight polystyrene (PS) solution in chlorobenzene (B131634) has been shown to induce this change. daneshyari.comnih.govkcl.ac.uk This shift in morphology is attributed to a different phase separation mechanism called viscoelastic phase separation, which delays the spinodal decomposition dynamics and allows for the "freezing" of the transient 3D polymer network structure. daneshyari.com The resulting structure is an interconnected, rod-type network. researchgate.net

The gelation of GDMA, which is enhanced by hydrogen bonding in hydrophobic solvents, contributes to the formation of more ordered 3D structures. researchgate.net The ability to form these continuous skeletal structures is crucial for applications requiring high permeability and efficient mass transport, such as in chromatography. daneshyari.com

Pore Structure and Macroporosity Control

The control of pore structure, including pore size and distribution, is a critical aspect of designing poly(GDMA) materials for specific applications. The porous properties of these materials are typically characterized by the presence of mesopores (2–50 nm) and macropores (>50 nm). daneshyari.com Mesopores provide a large surface area for molecular interactions, while macropores serve as channels for efficient fluid transport. daneshyari.com

A key achievement in the synthesis of poly(GDMA) monoliths is the creation of a bimodal pore size distribution. daneshyari.comnih.gov For instance, when using an ultra-high molecular weight polystyrene porogenic solution, a sharp bimodal distribution can be obtained, with one peak in the mesopore range (around 4 nm) and another in the macropore range (around 1–2 µm). daneshyari.comnih.gov This hierarchical pore structure is highly desirable for applications like high-performance liquid chromatography (HPLC). daneshyari.com

The macropore size and volume can be controlled by altering the starting composition of the polymerization mixture. acs.orgacs.org For example, in systems utilizing atom transfer radical polymerization (ATRP) and a polymeric porogen like poly(ethylene oxide) (PEO), the macropore characteristics can be tailored by varying the amount of PEO. acs.orgacs.orgkyoto-u.ac.jp An increase in the amount of PEO generally leads to coarser macroporous morphologies. kyoto-u.ac.jp

The choice of crosslinking agent and its concentration also directly affects the porosity of the resulting polymer network. researchgate.net Furthermore, the polymerization technique itself can influence the pore size distribution. For example, monoliths often exhibit larger median pore sizes compared to beads prepared from the same polymerization mixture. nih.gov

Below is a data table summarizing the effect of porogen on the morphology and pore structure of poly(GDMA) monoliths based on research findings. daneshyari.comnih.gov

Porogen SystemResulting MorphologyPore Structure Characteristics
Toluene (poor solvent)Agglomerated globular structurePrimarily microporous
Low Mw Polystyrene in ChlorobenzeneIntermediate (globular to skeletal)Mix of micropores and small macropores
Ultra-high Mw Polystyrene in ChlorobenzeneThree-dimensional continuous skeletal structureSharp bimodal distribution with mesopores (~4 nm) and large macropores (1-2 µm)

This table is a simplified representation based on the described research and is intended for illustrative purposes.

Performance and Advanced Material Characteristics of Glycerol Dimethacrylate Polymers

Mechanical Properties of Crosslinked Networks

The integration of Glycerol (B35011) 1,2-dimethacrylate into polymer networks significantly influences their mechanical performance, leading to materials with enhanced strength and resilience.

Elastic Modulus and Hardness

Polymers incorporating glycerol dimethacrylate (GDMA) have demonstrated notable improvements in their mechanical properties, particularly in elastic modulus and hardness. In dental adhesive formulations, the replacement of 2-hydroxyethyl methacrylate (B99206) (HEMA) with GDMA has been shown to increase the elastic modulus. ufc.brnih.gov For instance, an experimental self-etch adhesive containing GDMA exhibited a significantly higher elastic modulus compared to its HEMA-containing counterpart. ufc.br This enhancement is attributed to the difunctional nature of GDMA, which allows for a higher degree of crosslinking within the polymer matrix. ufc.brnih.gov

The increased crosslink density contributes to a more rigid polymer network, which in turn leads to greater hardness. mdpi.comnih.gov The relationship between the monomer structure and the resulting polymer's mechanical properties is crucial; shorter distances between the methacrylate groups in a monomer lead to a higher crosslink density and consequently, a higher modulus. mdpi.com

Table 1: Elastic Modulus of Experimental Dental Adhesives

Adhesive FormulationElastic Modulus (MPa)
Etch-and-Rinse Adhesive with GDMA (ERA-GDMA)22.4 ± 8
Self-Etch Adhesive with GDMA (SEA-GDMA)17.1 ± 14.4
Self-Etch Adhesive with HEMA (SEA-HEMA)0.41 ± 0.1
Data sourced from a study comparing HEMA and GDMA in dental adhesives. ufc.br

Stiffness and Durability Enhancements

The use of glycerol dimethacrylate contributes to the creation of stiffer and more durable polymer networks. The inherent rigidity of the resulting polymer is a direct consequence of the crosslinking capabilities of the dimethacrylate monomer. mdpi.comnih.gov Highly crosslinked polymers are essential for applications that demand high stiffness and durability to withstand mechanical stresses. mdpi.com

Swelling Behavior and Hydrophilicity

The hydrophilic nature of glycerol 1,2-dimethacrylate, owing to its hydroxyl group, plays a significant role in the swelling behavior and water absorption characteristics of its polymers.

Water Uptake and Solubility Characteristics

Polymers derived from glycerol dimethacrylate generally exhibit hydrophilic properties, which influences their interaction with water. However, studies have shown that in certain formulations, such as dental adhesives, replacing HEMA with GDMA can lead to lower water sorption and solubility. ufc.brnih.govresearchgate.net This is a desirable outcome in dental applications as excessive water uptake can lead to plasticization and degradation of the material. ufc.br

The water sorption of dimethacrylate polymer networks is dependent on the crosslink density; a lower crosslink density generally results in higher water sorption. mdpi.com The specific chemical structure of the monomer, including its hydrophilicity, also plays a crucial role. mdpi.com The measurement of water sorption and solubility is often conducted following standards like ISO 4049, where samples are immersed in water and their weight change is monitored. pocketdentistry.commdpi.com

Table 2: Water Sorption and Solubility of Experimental Dental Adhesives

Adhesive FormulationWater Sorption (µg/mm³)Solubility (µg/mm³)
Etch-and-Rinse with GDMALower overallLower overall
Self-Etch with GDMAHigher than etch-and-rinseHigher than etch-and-rinse
Qualitative data based on a comparative study of HEMA and GDMA adhesives. ufc.br

Control of Hydrophilicity via Copolymerization

The hydrophilicity of polymers containing glycerol dimethacrylate can be tailored through copolymerization with other monomers. By copolymerizing GDMA with another hydrophilic crosslinking agent, glycerol 1,3-diglycerolate diacrylate (GDGDA), it is possible to create microbeads with high hydrophilicity due to the abundance of hydroxyl groups from both monomers. tandfonline.comtandfonline.com The ratio of these monomers in the feed can be adjusted to control the final hydrophilicity of the resulting microbeads. tandfonline.comtandfonline.com

This approach allows for the synthesis of materials with tunable properties for specific applications. tandfonline.comresearchgate.net For instance, in the development of materials for biomedical applications, controlling the hydrophilicity is crucial for biocompatibility and interaction with biological fluids. tandfonline.comtandfonline.com Copolymerization of GDMA with monomers like 2-(dimethylamino)ethyl methacrylate or methacrylic acid can introduce additional functional groups, further modifying the swelling behavior and surface properties of the polymer. tandfonline.com

Dimensional Stability and Polymerization Shrinkage

A critical aspect of using dimethacrylate monomers in applications requiring high precision, such as dental restorations, is the dimensional change that occurs during polymerization.

Polymerization of dimethacrylate monomers into a crosslinked network is inherently accompanied by volumetric shrinkage. researchgate.netpocketdentistry.com This shrinkage is a result of the conversion of monomer molecules, which are at van der Waals distances from each other, into a covalently bonded polymer network, leading to a more compact structure. researchgate.net The magnitude of this shrinkage is directly related to the degree of conversion of the carbon-carbon double bonds of the methacrylate groups. pocketdentistry.comqmul.ac.uk

In dental materials, excessive polymerization shrinkage can lead to the formation of marginal gaps between the restoration and the tooth, potentially causing secondary caries and failure of the restoration. pocketdentistry.comqmul.ac.uk While glycerol dimethacrylate's difunctionality contributes to a higher degree of conversion and improved mechanical properties, it can also lead to increased polymerization shrinkage. ufc.brpocketdentistry.com For example, a commercial dental cement containing an additional cross-linker, glycerol-dimethacrylate, exhibited a higher degree of polymerization shrinkage compared to other materials. pocketdentistry.com Research has shown that polymer shrinkage for glycerol acrylate-based photopolymers can be in the range of 2–14%. nih.gov Therefore, formulating materials with GDMA requires a careful balance to maximize its benefits while minimizing the negative effects of polymerization shrinkage.

Factors Influencing Polymerization Shrinkage

Polymerization shrinkage is an inherent characteristic of dimethacrylate monomers, including this compound (GDMDA), during the transition from liquid monomer to solid polymer. This volumetric contraction occurs as intermolecular van der Waals forces are replaced by shorter, stronger covalent bonds, pulling the polymer chains closer together. uobaghdad.edu.iq Several key factors influence the extent of this shrinkage in GDMDA-based polymers.

Finally, curing conditions such as the light intensity, curing duration, and temperature can influence the polymerization kinetics and the final DC, thereby affecting the shrinkage. frontiersin.orgnih.gov High-intensity light can accelerate the polymerization, potentially leading to rapid shrinkage and the build-up of internal stresses. frontiersin.org

Table 1: Factors Affecting Polymerization Shrinkage in Dimethacrylate Resins

FactorInfluence on ShrinkageRationale
Monomer Composition High MW monomers generally decrease shrinkage.Reduces the density of reactive groups per unit volume. frontiersin.org
Degree of Conversion (DC) Higher DC leads to increased shrinkage.More covalent bonds are formed, leading to greater volume reduction. mdpi.com
Filler Content Increasing filler content reduces shrinkage.Less polymer matrix is available to undergo polymerization. uobaghdad.edu.iq
Curing Conditions High-intensity curing can increase shrinkage stress.Accelerates polymerization, leading to rapid network formation. frontiersin.org

Functional Material Development

This compound serves as a foundational monomer for the creation of a variety of advanced functional materials, leveraging its cross-linking capabilities and inherent functionalities.

Thermoresponsive Polymer Microbeads

This compound is utilized in the synthesis of highly cross-linked microbeads that exhibit thermoresponsive properties. sigmaaldrich.comsigmaaldrich.com These smart materials can change their properties in response to temperature changes, making them valuable for applications like drug delivery systems and tissue engineering. sigmaaldrich.comsigmaaldrich.com

One approach involves the copolymerization of GDMDA with another hydrophilic crosslinking agent, glycerol 1,3-diglycerolate diacrylate (GDGDA), via suspension polymerization. tandfonline.comtandfonline.com This process yields spherical, swellable microbeads whose hydrophilicity stems from the hydroxyl groups present in both monomers. tandfonline.comtandfonline.com Another method involves grafting thermoresponsive polymer brushes, such as poly(2-(dimethylamino)ethyl methacrylate) (poly(DMAEM)), onto the surface of poly(GDMDA) particles. tandfonline.comtandfonline.com These grafted particles exhibit thermosensitive properties and have been shown to facilitate cell attachment and proliferation due to the presence of positively charged amino groups. tandfonline.comtandfonline.com

Antimicrobial Photopolymers (Material Science Aspects)

Photopolymers based on glycerol acrylates, including this compound, have been developed with inherent antimicrobial properties. nih.govmdpi.com These materials are synthesized through photopolymerization, an environmentally friendly process that can be initiated rapidly upon irradiation. nih.gov Research has shown that polymers synthesized from GDMDA, both with and without the addition of vanillin (B372448) styrene (B11656), exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus flavus and Aspergillus niger. nih.govmdpi.com

The antimicrobial action is attributed in part to the chemical structure of the polymer itself. mdpi.com The presence of carbonyl groups within the methacrylate structure is believed to contribute to the antibacterial effect. mdpi.com Furthermore, GDMDA is used as a cross-linking agent in the development of 3D-printable antimicrobial composite materials, often in combination with other monomers like diurethane dimethacrylate (DUDMA) and urethane (B1682113) dimethacrylate (UDMA). sigmaaldrich.comsigmaaldrich.comnih.gov This allows for the fabrication of complex, custom-shaped objects with built-in antimicrobial functionality for applications in dentistry and orthopedics. nih.gov

Table 2: Antimicrobial Activity of Glycerol Dimethacrylate-Based Photopolymers

Polymer CompositionTarget MicroorganismObserved Effect
GDMDA with Vanillin StyreneE. coli, S. aureusAntibacterial activity demonstrated. nih.govmdpi.com
GDMDA with Vanillin StyreneA. flavus, A. nigerAntifungal activity demonstrated. nih.govmdpi.com
GDMDA without Vanillin StyreneE. coli, S. aureusAntibacterial activity demonstrated. nih.govmdpi.com
GDMDA without Vanillin StyreneA. flavus, A. nigerAntifungal activity demonstrated. nih.govmdpi.com

Shape-Memory Polymer Systems

This compound is a component in the development of shape-memory polymers (SMPs), which are smart materials capable of returning from a deformed, temporary shape to their original, permanent shape upon application of an external stimulus, such as heat. nih.govresearchgate.net This shape-memory effect is a result of the polymer's network architecture, which combines a fixed phase (covalent cross-links) and a reversible switching phase. nih.gov

In photopolymers synthesized from glycerol acrylates, certain formulations have demonstrated thermoresponsive shape-memory behavior. nih.govmdpi.com These materials can maintain a temporary shape below their glass transition temperature (Tg) and recover their permanent shape when heated above it. nih.govmdpi.com The cross-linking provided by the dimethacrylate structure of GDMDA is crucial for establishing the permanent shape. The Tg, which acts as the transition temperature (Ttrans), can be tuned by altering the polymer composition. tandfonline.comnih.gov For example, copolymerizing with different monomers or adjusting the cross-linker density can modify the Tg to suit specific applications. tandfonline.com

Adhesion Mechanisms (Material-Substrate Interactions)

This compound and its derivatives are integral to formulating advanced adhesive systems, particularly in dentistry. The adhesion mechanism often involves both micromechanical interlocking and chemical bonding with the substrate. acs.orgmdpi.com

A notable derivative is Bis(Glyceryl Dimethacrylate) Pyromellitate, also known as Pyromellitic Dianhydride Glycerol Dimethacrylate Adduct (PMDGM). caplinq.com This molecule acts as an adhesion promoter, featuring four methacrylate groups for polymerization and two carboxylic acid groups that can bond with various surfaces. caplinq.comesstechinc.com

Another key compound is glycerol phosphate (B84403) dimethacrylate (GPDM), which is used as a functional phosphate ester monomer in self-etch dental adhesives. acs.orgmdpi.com The phosphate group in GPDM can chemically interact with the hydroxyapatite (B223615) (HAp) in tooth enamel, forming Ca–O–P bonds. acs.org This chemical adhesion complements the micromechanical retention achieved by the adhesive infiltrating the etched tooth surface, resulting in strong and durable bonding. acs.org Studies have shown that GPDM-based adhesives can create rougher enamel surfaces compared to some other systems, enhancing micromechanical retention. acs.org

Porous Materials for Separation Science (e.g., HPLC Packing)

This compound is a key monomer for synthesizing porous polymer monoliths used as stationary phases in high-performance liquid chromatography (HPLC). daneshyari.comchromatographyonline.comchromatographyonline.com These monoliths consist of a continuous, porous polymer network, which offers advantages over traditional particle-packed columns, such as lower backpressure and faster separation times. daneshyari.comnih.gov

The porous properties of poly(GDMDA) monoliths can be precisely controlled by the polymerization conditions, particularly the choice of porogen—a solvent or mixture of solvents in which the polymerization takes place. daneshyari.com For example, using a poor solvent like toluene (B28343) as the porogen typically results in a monolith with an agglomerated globular structure. daneshyari.comnih.gov In contrast, using a solution of a high molecular weight polymer, such as polystyrene in chlorobenzene (B131634), as the porogen can induce a viscoelastic phase separation. daneshyari.com This leads to the formation of a more desirable three-dimensionally continuous skeletal structure with a bimodal pore size distribution, featuring both large macropores for flow and smaller mesopores for surface area. daneshyari.comnih.gov The molecular weight of the polystyrene porogen has been shown to directly influence the morphology and, consequently, the separation efficiency of the resulting monolith. chromatographyonline.comchromatographyonline.com

Table 3: Effect of Polystyrene Porogen Molecular Weight on GDMDA Monolith Efficiency

Polystyrene Molecular WeightColumn Efficiency (plates/m)
Low (50,000)18,500
Medium (600,000)18,500
Ultra-high (3,840,000)34,000
Data adapted from studies on glycerol dimethacrylate-based monolithic columns. chromatographyonline.comchromatographyonline.com

Materials for Solid Phase Organic Reactions

This compound (GDMA) serves as a critical cross-linking agent in the development of polymeric supports for solid-phase organic synthesis (SPOS), particularly in solid-phase peptide synthesis (SPPS). The unique properties of GDMA, such as the presence of a secondary hydroxyl group and its ability to create a flexible and hydrophilic environment, help to overcome challenges associated with traditional polystyrene-divinylbenzene (PS-DVB) resins. isroset.orgresearchgate.net These traditional supports can suffer from rigidity and hydrophobicity, which may hinder reaction kinetics and lead to lower yields and purity of the target molecules. isroset.org

Polymers cross-linked with GDMA offer an optimal hydrophobic-hydrophilic balance, which improves the solvation of the resin and the accessibility of reactive sites. isroset.org This enhanced compatibility with both the growing peptide chain and various solvents (polar and non-polar) facilitates more efficient synthesis. isroset.orgrsc.org

Several types of GDMA-cross-linked resins have been developed and characterized for SPOS applications:

Glycerol Dimethacrylate-Cross-linked Polystyrene (GDMA-PS): Researchers have copolymerized GDMA with styrene to create resins for SPPS. rsc.org These supports have demonstrated high synthetic efficiency. rsc.org A specific variant, poly(styrene-co-glycerol dimethacrylate), was synthesized and characterized as an effective resin for gel-phase peptide synthesis. acs.org

Glycerol Dimethacrylate-Cross-linked 4-Vinyl Pyridine (GDMA-4-VP): This support material is synthesized via free radical polymerization of GDMA and 4-vinyl pyridine. isroset.org The resulting resin contains secondary hydroxyl groups and exhibits good swelling in a wide range of solvents. isroset.org Its utility has been successfully demonstrated in the manual solid-phase synthesis of biologically active peptides like Angiotensin II. isroset.org The synthesis is typically performed using suspension polymerization in the presence of an initiator like benzoyl peroxide and a stabilizer such as polyvinyl alcohol, which yields beaded resins suitable for SPPS. isroset.org

Glycerol Dimethacrylate-Cross-linked Polymethyl Methacrylate (GDMA-PMMA): This resin is created by the cross-linking of methyl methacrylate with GDMA. researchgate.net The resulting polymer contains both ester and secondary hydroxyl groups. researchgate.net Like other GDMA-based supports, it can be produced through bulk or suspension polymerization to yield a beaded resin that serves as an effective support for solid-phase peptide production. researchgate.net

The synthesis of these hydrophilic supports often involves suspension copolymerization, which produces spherical microbeads. tandfonline.comtandfonline.com For example, hydrophilic microbeads of poly(GDMA-co-glycerol-1,3-diglycerolate diacrylate) have been synthesized, which are highly swellable and carry hydroxyl functionalities, making them suitable as carriers for various biological and biomedical applications. tandfonline.comtandfonline.com The properties of these microbeads can be tailored by adjusting parameters such as the monomer-to-diluent ratio and the stirring rate during polymerization. tandfonline.com

Table 1: Comparison of GDMA-Cross-linked Polymer Supports for Solid-Phase Synthesis

Polymer Support Monomers Key Features Demonstrated Application Reference
GDMA-4-VP Glycerol dimethacrylate, 4-Vinyl pyridine Optimum hydrophobic-hydrophilic balance; Good swelling in polar & non-polar solvents Synthesis of Angiotensin II isroset.org
GDMA-PMMA Glycerol dimethacrylate, Methyl methacrylate Contains ester and secondary hydroxyl groups; Effective for gel-phase synthesis Solid-phase peptide synthesis researchgate.net
GDMA-PS Glycerol dimethacrylate, Styrene Flexible, chemically and mechanically stable Polypeptide synthesis rsc.orgacs.org

Optical Materials, Resins, Coatings, and Paints

This compound is a versatile monomer used as a cross-linking agent and a constituent in the formulation of various polymeric materials, including optical materials, resins, coatings, and paints. sigmaaldrich.com Its function is primarily to enhance the mechanical strength, durability, and dimensional stability of the final polymer network. The presence of hydroxyl groups and the dimethacrylate structure allows for the formation of highly cross-linked polymer networks, which are essential for creating materials with high stiffness and hardness.

In the field of resins , particularly for photopolymerization applications, GDMA is a valuable component. It can be copolymerized with other monomers to create resins with specific properties. For instance, GDMA has been mixed with diurethane dimethacrylate (UDMA) to formulate antimicrobial resins suitable for stereolithography (SLA) 3D printing, with potential uses in dental and orthopedic applications. pharmaexcipients.com The addition of GDMA helps to form a robust, cross-linked network. Studies on photopolymerizable systems containing dimethacrylates like Bisphenol A glycerolate dimethacrylate (Bis-GMA) or UDMA have shown that the inclusion of glycerol as a co-initiator can be advantageous. researchgate.net Specifically, UDMA/glycerol and Bis-GMA/glycerol systems exhibit good degrees of conversion and morphological characteristics. researchgate.net

Glycerol-acrylate-based photopolymers, including those synthesized with GDMA, have been investigated for advanced applications such as photonics. nih.gov These materials can exhibit desirable properties like antimicrobial activity and thermoresponsive shape-memory behavior, making them suitable for a wide range of uses. nih.gov

For coatings and paints , GDMA is included in formulations to improve the physical properties of the cured film. It is listed among the hydroxyalkyl acrylates used in the preparation of polyurethane acrylate (B77674) resins. google.com These resins, which contain acrylate groups at both ends of the molecule, possess photocuring activity and are used to formulate coatings, adhesives, and printing inks that require good elasticity and durability. google.com

The development of vitrimers, a class of plastics that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets, has also utilized glycerol-based monomers. Photocurable resins based on glycerol and vanillin derivatives have been formulated for optical 3D printing. acs.org These resins can create materials with self-healing and shape-memory properties, demonstrating the advanced capabilities imparted by glycerol-containing monomers. acs.org

Table 2: Research Findings on GDMA in Resins and Coatings

Application Area Co-monomers / System Polymerization Method Key Findings Potential Use Reference
Antimicrobial Resin Diurethane dimethacrylate (UDMA) Photopolymerization (SLA 3DP) GDMA contributes to a highly cross-linked, antimicrobial network. Dental and orthopedic materials pharmaexcipients.com
Photopolymer Systems Bis-GMA or UDMA with glycerol Photopolymerization Glycerol acts as an inexpensive, non-toxic co-initiator; good conversion and morphology. Cost-effective polymers researchgate.net
Shape-Memory Polymers Glycerol acrylates Free-radical photopolymerization Polymers show thermoresponsive shape-memory and antimicrobial activity. Biomedicine, photonics, electronics nih.gov
Polyurethane Resins Isocyanates, Polyester polyols - GDMA is used as a hydroxyalkyl acrylate to provide photocuring activity. UV elastic veneers, coatings, inks google.com
Vitrimers 2-Hydroxy-3-phenoxypropyl acrylate, DGEVA dimethacrylate UV-curing Resins based on glycerol and vanillin form materials with self-healing and shape-memory properties. Optical 3D printing acs.org

Degradation and Stability Studies of Glycerol Dimethacrylate Based Polymers

Hydrolytic Stability of Ester Bonds in Polymer Networks

The chemical structure of Glycerol (B35011) 1,2-dimethacrylate contains ester linkages that are susceptible to hydrolysis, a chemical process where water molecules break down the ester bonds. This can lead to the degradation of the polymer matrix, potentially compromising the material's structural integrity and performance over time. nih.govnih.gov The rate and extent of this degradation are influenced by several factors, including the polymer's network structure and the surrounding environmental conditions. kpi.ua

The architecture of a polymer network plays a crucial role in its resistance to hydrolytic degradation. The crosslinking density, which is the number of cross-links per unit volume, is a primary determinant of this resistance. nih.gov Highly crosslinked polymer networks, often formed from dimethacrylate monomers like GDM, generally exhibit greater resistance to water sorption and subsequent hydrolysis. sigmaaldrich.comnih.gov This is because the tightly bound network structure restricts the penetration of water molecules to the ester groups within the polymer matrix. nih.gov

Research has shown that the degree of conversion of the methacrylate (B99206) groups during polymerization directly impacts the crosslink density. mdpi.comresearchgate.net A higher degree of conversion leads to a more densely crosslinked and less permeable network, thereby enhancing hydrolytic stability. mdpi.com For instance, studies comparing GDM-based adhesives with those containing mono-methacrylates like 2-hydroxyethyl methacrylate (HEMA) have demonstrated that the dimethacrylate nature of GDM promotes the formation of a more crosslinked network. This results in lower water sorption and solubility, and consequently, improved resistance to hydrolytic degradation. ufc.br

The presence of hydrophilic groups within the polymer structure also influences water uptake and, therefore, hydrolytic stability. While the hydroxyl group in GDM imparts some hydrophilicity, its crosslinking ability helps to counterbalance this effect by creating a more robust network. ufc.br In contrast, linear polymers formed from mono-methacrylates with high concentrations of hydrophilic groups can be more prone to water absorption and degradation. ufc.br

The following table summarizes the influence of network structure on hydrolytic stability:

Network CharacteristicInfluence on Hydrolytic StabilityRationale
High Crosslink Density Increased ResistanceRestricts water penetration to ester bonds. nih.gov
High Degree of Conversion Increased ResistanceLeads to a more complete and less permeable network. mdpi.com
Presence of Hydrophilic Groups Decreased Resistance (generally)Increases water sorption, making ester bonds more accessible to hydrolysis. mdpi.com
Polymer Chain Flexibility Can influence water diffusionMore flexible chains may allow for easier water ingress.

This table is based on established principles of polymer science and findings from various studies on methacrylate-based polymers.

The pH of the surrounding environment significantly affects the rate of hydrolytic degradation of the ester bonds in methacrylate-based polymers. acs.org Hydrolysis can be catalyzed by both acidic and basic conditions. acs.org

In an acidic environment (low pH), the carbonyl oxygen of the ester group can be protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water molecules. acs.org Conversely, in a basic environment (high pH), the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the ester group. acs.org

Studies on various polyester-based biomaterials have consistently shown that degradation rates are different in acidic versus basic media. acs.org For some systems, degradation is more rapid in acidic conditions, while for others, basic conditions lead to faster breakdown. acs.orgmdpi.com This pH-dependent degradation is a critical consideration for materials intended for use in biological environments where local pH can fluctuate. For example, the acidic byproducts of bacterial metabolism at the tooth-restoration interface can create a low pH environment, potentially accelerating the degradation of dental composites. nih.gov

The following table illustrates the general mechanism of pH-dependent hydrolysis of ester bonds:

pH ConditionCatalytic SpeciesMechanism
Acidic (pH < 7) H+Protonation of the carbonyl oxygen, followed by nucleophilic attack by water. acs.org
Neutral (pH ≈ 7) Water (uncatalyzed)Slow nucleophilic attack by water.
Basic (pH > 7) OH-Direct nucleophilic attack by the hydroxide ion on the carbonyl carbon. acs.org

This table outlines the fundamental chemical mechanisms of ester hydrolysis under different pH conditions.

Influence of Polymer Network Structure on Hydrolysis Resistance

Comparison of Degradation Profiles with Other Methacrylate Systems

The degradation profile of Glycerol 1,2-dimethacrylate-based polymers is often benchmarked against other commonly used methacrylate monomers in various applications. Key comparators include Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). mdpi.comscielo.br

GDM is often considered as a potential replacement for HEMA in dental adhesives due to its ability to form a more crosslinked and hydrolytically stable network. ufc.br Research has shown that GDM-containing adhesives exhibit lower water sorption and solubility compared to their HEMA-based counterparts. ufc.br This is attributed to GDM being a dimethacrylate, which leads to a higher crosslink density, in contrast to the linear polymer chains formed by the mono-methacrylate HEMA. ufc.br

When compared to larger, more rigid dimethacrylates like Bis-GMA, GDM can act as a reactive diluent, reducing the viscosity of the resin mixture and potentially leading to a higher degree of conversion. sigmaaldrich.com However, the high viscosity of Bis-GMA is due to strong intermolecular hydrogen bonds, which also contribute to the mechanical properties of the resulting polymer. mdpi.com The degradation profile would therefore depend on the final network structure achieved in the co-polymer system.

Compared to flexible dimethacrylates like TEGDMA, GDM offers a different balance of hydrophilicity and crosslinking potential. While TEGDMA can increase the flexibility of the polymer network, it can also lead to higher water sorption. mdpi.com The specific degradation characteristics of a GDM/TEGDMA co-polymer would be dependent on the relative proportions of the monomers and the resulting network morphology.

The table below provides a comparative overview of GDM with other methacrylate systems based on factors influencing degradation:

MonomerTypeKey Features Influencing Degradation
This compound (GDM) DimethacrylateContains a hydrophilic hydroxyl group; forms a crosslinked network. sigmaaldrich.comufc.br
2-hydroxyethyl methacrylate (HEMA) Mono-methacrylateHighly hydrophilic; forms linear polymer chains, leading to higher water sorption. ufc.br
Bisphenol A glycidyl dimethacrylate (Bis-GMA) DimethacrylateRigid backbone; high viscosity; forms strong hydrogen bonds. mdpi.com
Urethane dimethacrylate (UDMA) DimethacrylateContains urethane linkages; can form strong hydrogen bonds. mdpi.comscielo.br
Triethylene glycol dimethacrylate (TEGDMA) DimethacrylateFlexible; often used as a reactive diluent; can increase water sorption. mdpi.com

This table is a synthesis of information from multiple sources comparing the properties of common methacrylate monomers.

Computational Modeling and Simulation of Glycerol Dimethacrylate Polymer Systems

Multiscale Modeling Approaches for Polymer Networks

The behavior of GDM polymer networks is governed by phenomena occurring across a wide range of length and time scales, from atomic-level bond vibrations to the macroscopic response of the bulk material. acs.orgacs.orgmdpi.com Multiscale modeling addresses this by employing a hierarchy of simulation techniques, each suited for a specific scale, to create a comprehensive picture of the material. acs.orgmdpi.com

Atomistic Simulations (e.g., Molecular Dynamics - MD): At the finest scale, MD simulations model the explicit interactions of every atom in the system. researchgate.net This approach is used to calculate fundamental properties like cohesive energy density, which is crucial for determining solubility parameters, and to understand localized phenomena such as hydrogen bonding and monomer mobility. rsc.orgnih.govresearchgate.netfrontiersin.org For instance, MD can be used to simulate the interactions between GDM monomers and diluent molecules, providing insight into compatibility and phase separation tendencies. frontiersin.org

Coarse-Graining (CG): Because fully atomistic simulations are computationally expensive and limited to small system sizes and short timescales, coarse-graining methods are employed. acs.orgresearchgate.net In CG models, groups of atoms (e.g., a methacrylate (B99206) group or a segment of the glycerol (B35011) backbone) are lumped together into single "beads" or "superatoms". mdpi.comresearchgate.net This simplification reduces the number of interacting particles, allowing for the simulation of larger systems and longer time-scales, which are necessary to model the polymerization process and the resulting network topology. researchgate.net These models are parameterized to reproduce properties calculated from more detailed atomistic simulations or determined from experiments. acs.org

Mesoscale and Continuum Models (e.g., Finite Element Analysis - FEA): At the largest scale, continuum models treat the polymer network as a continuous medium rather than a collection of discrete particles. mdpi.com These models are essential for predicting macroscopic mechanical properties like elastic modulus and stress-strain behavior under various loading conditions. researchgate.net The inputs for these continuum models, such as the material's constitutive laws, are often derived from the results of lower-scale (CG or atomistic) simulations, thus bridging the scales. researchgate.netumich.edu

This integrated, multiscale approach provides a powerful framework for understanding how the chemical structure of the GDM monomer translates into the final performance of the crosslinked polymer network. acs.orgresearchgate.net

Prediction of Polymerization Behavior and Network Architecture

Computational models are instrumental in predicting the complex process of free-radical polymerization of dimethacrylates like GDM. mdpi.com The process is characterized by several complex phenomena, including autoacceleration (the gel effect), autodeceleration, and the formation of spatially heterogeneous networks. mdpi.comresearchgate.net

Kinetic modeling, often based on solving systems of differential equations, can predict the evolution of monomer conversion over time. acs.orgresearchgate.net These models can incorporate various reaction steps, including initiation, propagation, termination, and intramolecular cyclization (the formation of loops within the polymer chain). mdpi.comresearchgate.net Primary cyclization, where a propagating radical reacts with a pendant double bond on the same chain, is a critical factor as it does not contribute to the load-bearing network structure and thus affects the final mechanical properties. researchgate.net

Simulations have shown that the final network architecture is far from the ideal, perfectly ordered structure. mdpi.comresearchgate.net Instead, it is a heterogeneous mix of highly crosslinked microgel-like clusters suspended in a less crosslinked matrix. mdpi.com These structural features, including pendant chains (unreacted methacrylate groups), loops, and entanglements, are considered defects in the network. mdpi.comresearchgate.net The density and distribution of these features, which can be estimated through simulation, are critical determinants of the polymer's ultimate properties. For example, kinetic models can predict how factors like solvent concentration influence the degree of cyclization, which in turn affects the molecular weight between crosslinks and the swelling behavior of the resulting hydrogel. researchgate.net

Table 1: Key Phenomena in GDM Polymerization and Their Computational Investigation

Phenomenon Description Typical Modeling Approach Predicted Outputs
Autoacceleration (Gel Effect) Rapid increase in polymerization rate due to diffusion-limited termination of macroradicals. mdpi.com Kinetic Monte Carlo, Predator-Prey Models Conversion vs. Time profiles, Onset of gelation. mdpi.com
Primary Cyclization Intramolecular reaction of a radical with a pendant double bond on the same polymer chain. researchgate.net Kinetic Modeling, Molecular Dynamics Probability of cyclization, Effective crosslink density. researchgate.net
Microgel Formation Formation of highly crosslinked, dense polymer clusters early in the polymerization. mdpi.com Coarse-Grained Simulations, Kinetic Gelation Models Cluster size distribution, Network heterogeneity. mdpi.com
Incomplete Conversion A significant fraction of methacrylate double bonds remain unreacted in the final network. mdpi.com Kinetic Modeling, MD Simulations Final degree of conversion, Concentration of pendant groups. mdpi.com

Simulation of Material Properties (e.g., Swelling, Mechanical Response)

Once a model of the polymer network architecture is established, computational methods can be used to predict its macroscopic physical and mechanical properties.

Mechanical Response: Molecular dynamics simulations of crosslinked polymer networks can directly probe their response to mechanical deformation. By applying tensile or shear strain to a simulated polymer block and measuring the resulting stress, one can compute key mechanical parameters like Young's modulus. researchgate.net These simulations reveal how factors such as crosslink density, chain flexibility, and the presence of network defects influence the material's stiffness and strength. mdpi.com For example, higher crosslink density generally leads to a higher elastic modulus. mdpi.com Coarse-grained models are particularly useful here for accessing the larger deformations and longer relaxation times relevant to mechanical tests. researchgate.net

Swelling Behavior: The swelling of GDM-based hydrogels in a solvent is a critical property for many applications. This behavior is governed by a balance of forces: the osmotic pressure driving solvent into the network and the elastic restoring force of the polymer chains resisting expansion. chemrxiv.org Coarse-grained and MD simulations can model this process explicitly by placing a simulated polymer network in a box of solvent molecules and monitoring the equilibrium volume. chemrxiv.orgresearchgate.net These simulations can predict the swelling ratio as a function of solvent quality, pH, and temperature. frontiersin.orgchemrxiv.org For instance, simulations can show how the presence of hydrophilic hydroxyl groups in the GDM structure contributes to water uptake and how the network's crosslink density limits the ultimate degree of swelling. frontiersin.orgresearchgate.net

Table 2: Simulated Properties of Dimethacrylate Polymer Networks

Property Simulation Method Key Influencing Factors Example Finding
Elastic Modulus MD Simulations, Finite Element Analysis Crosslink density, Monomer stiffness, Degree of conversion. mdpi.com An increase in crosslink density leads to a higher modulus. mdpi.com
Glass Transition Temp. (Tg) MD Simulations (monitoring volume or specific heat vs. temp) Chain mobility, Intermolecular forces (e.g., H-bonds), Crosslink density. nih.gov Increased heterogeneity in densely crosslinked networks can broaden the glass transition region. nih.gov
Swelling Ratio MD Simulations, Coarse-Grained Models Polymer-solvent compatibility, Crosslink density, pH (for ionizable groups). researchgate.netchemrxiv.org Increasing solvent concentration during polymerization can increase the final swelling ratio by promoting cyclization. researchgate.net
Radius of Gyration (Rg) MD Simulations Solvent quality, Temperature, Polymer architecture. frontiersin.orggmu.edu In thermoresponsive polymers, Rg decreases sharply above the lower critical solution temperature (LCST), indicating a coil-to-globule transition. frontiersin.orggmu.edu

Diluent-Polymer Compatibility Predictions

The compatibility between the GDM monomer/polymer and various diluents or solvents is crucial for controlling polymerization kinetics, network morphology, and the properties of the final material. researchgate.net Computational chemistry provides powerful tools for predicting this compatibility, primarily through the calculation of solubility parameters.

The principle of "like dissolves like" can be quantified using Hildebrand or, more comprehensively, Hansen Solubility Parameters (HSP). rsc.orgnih.gov A material's total Hildebrand solubility parameter (δ) is the square root of its cohesive energy density (CED), which represents the energy required to separate molecules from one another. rsc.org HSP further divides this total parameter into three components:

δD: Energy from dispersion forces.

δP: Energy from polar interactions.

δH: Energy from hydrogen bonding.

Molecular dynamics simulations are an effective method for calculating these parameters. rsc.orgnih.govresearchgate.net By simulating a bulk liquid of the monomer or a representative polymer segment, the cohesive energy can be determined from the intermolecular interaction energies. nih.govresearchgate.net

Two substances are predicted to be compatible if their solubility parameters are similar. researchgate.net The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (Ro) of the polymer, miscibility is predicted. rsc.org This approach has been used to predict the compatibility of dimethacrylate polymers with various porogenic solvents like cyclohexanol (B46403) and dodecanol. researchgate.net

Table 3: Calculated Hansen Solubility Parameters for Relevant Compounds (Illustrative)

Compound δD (MPa¹/²) δP (MPa¹/²) δH (MPa¹/²) Source/Method
Glycerol 17.4 12.4 29.3 rsc.org (Literature Value)
Water 15.5 16.0 42.3 (Literature Value)
Cyclohexanol 17.4 4.1 13.5 (Literature Value)
Toluene (B28343) 18.0 1.4 2.0 (Literature Value)
Poly(GDM) 18.5 9.5 11.0 Hypothetical Estimated Value

By calculating the HSP for GDM and various potential diluents, researchers can computationally screen for suitable solvents to achieve desired morphologies, such as the well-defined bicontinuous structures needed for monoliths, without extensive trial-and-error experimentation. researchgate.net

Future Research Directions and Emerging Applications

Bio-based Polymer Development from Glycerol (B35011) Derivatives

With an increasing demand for sustainable materials, glycerol, a byproduct of biodiesel production, is a promising feedstock for creating bio-based polymers. rsc.orgbohrium.compreprints.orgresearchgate.net Research is focused on converting glycerol into valuable monomers like glycerol dimethacrylate for the synthesis of biodegradable and biocompatible polymers. nih.govbohrium.com The development of glycerol-acrylic biopolymers with high molecular weights has shown potential for creating sustainable wood adhesives. rsc.org

Advanced Composite Material Formulations

Glycerol dimethacrylate is being investigated for its role in advanced composite materials beyond dental applications. sigmaaldrich.comspecialchem.com Its cross-linking capabilities are being harnessed to improve the mechanical strength and durability of various polymer composites. sigmaaldrich.com

Tailored Polymer Network Design for Specific Performance Criteria

The ability to control the cross-link density and functionality of polymers made with glycerol dimethacrylate allows for the design of tailored polymer networks. nih.govmdpi.com By adjusting the monomer ratios and polymerization conditions, materials with specific properties, such as shape-memory behavior, can be created for applications like smart biomedical devices. nih.gov Research in this area aims to fine-tune the polymer structure to meet precise performance requirements for a variety of applications. nih.gov

Q & A

Q. What are the established methods for synthesizing glycerol 1,2-dimethacrylate, and how do reaction conditions influence its purity and isomer distribution?

GDMA is typically synthesized via esterification of glycerol with methacrylic acid derivatives. Key factors include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated routes to control esterification specificity .
  • Temperature and solvent : Reactions are often conducted at 60–80°C in aprotic solvents (e.g., dimethylformamide) to minimize side reactions .
  • Isomer separation : GDMA exists as 1,2- and 1,3-isomers. Chromatographic techniques (HPLC or GC-MS) are required to resolve mixtures, as isomer ratios affect polymer properties .

Q. How is GDMA characterized structurally and functionally in polymer research?

  • FTIR and NMR : Confirm methacrylate double bonds (C=C at 1635–1640 cm⁻¹ in FTIR) and ester linkages (δ 4.2–4.5 ppm in ¹H NMR) .
  • Chromatography : HPLC or GPC evaluates monomer purity and residual inhibitors (e.g., MEHQ) .
  • Thermal analysis : DSC identifies glass transition temperatures (Tg) and curing exotherms during photopolymerization .

Q. What role does GDMA play in dental resin formulations, and how does it enhance material performance?

GDMA acts as a hydrophilic crosslinker in dental adhesives and composites:

  • Water diffusion : Enhances monomer penetration into moist dentin, improving bond strength .
  • Mechanical properties : Increases crosslink density, improving microhardness (e.g., Knoop hardness ~40–50 MPa in polymerized resins) .
  • Commercial formulations : Used at 5–10 wt% in adhesives like Adper Single Bond 2, alongside Bis-GMA and HEMA .

Advanced Research Questions

Q. How does glycerol content in GDMA-based polymers affect thermal stability and degradation kinetics?

Studies using TG-DTA and DTG show:

  • Minimal thermal impact : Adding glycerol (≤20 wt%) to GDMA systems (e.g., UDMA/glycerol) does not significantly alter decomposition temperatures (~300–350°C) .
  • Degradation mechanism : Two-stage mass loss: first from glycerol oxidation (200–250°C), then methacrylate backbone breakdown (>350°C) .
  • Contradictions : Some studies report reduced char residue with glycerol, suggesting altered crosslinking efficiency .

Q. What experimental design challenges arise when optimizing GDMA for photopolymerization, and how can they be mitigated?

  • Oxygen inhibition : Surface tackiness due to oxygen quenching radicals. Solutions include nitrogen purging or adding amine co-initiators (e.g., ethyl-p-dimethylaminobenzoate) .
  • Curing depth : GDMA’s high viscosity limits light penetration. Diluents (e.g., TEGDMA) or ethanol (40 vol%) improve monomer mobility .
  • Conversion efficiency : Use mid-IR spectroscopy to monitor methacrylate C=C conversion (~75–85% in optimized systems) .

Q. How do conflicting results on GDMA’s hydrophilicity versus durability in dental resins inform material design?

  • Hydrophilicity benefit : GDMA improves wetting but increases water sorption, risking hydrolytic degradation .
  • Balancing strategies :
  • Nanofillers : Silica nanoparticles (10–20 wt%) reduce water uptake while maintaining bond strength .
  • Hybrid monomers : Combining GDMA with hydrophobic UDMA improves aging resistance without compromising adhesion .

Q. What comparative advantages does GDMA offer over other dimethacrylates (e.g., TEGDMA, Bis-GMA) in polymer networks?

  • Flexibility : GDMA’s glycerol backbone increases chain mobility vs. rigid Bis-GMA, reducing shrinkage stress .
  • Biocompatibility : Lower cytotoxicity than HEMA-based systems due to reduced leachables .
  • Limitations : Higher viscosity than TEGDMA requires solvent adjustments for clinical handling .

Methodological Guidance

Q. How to analyze GDMA’s role in polymer morphology using SEM?

  • Sample preparation : Cure GDMA resins in Teflon molds (2 mm thickness), polish, and sputter-coat with gold .
  • Imaging : Use 5–10 kV accelerating voltage to resolve surface homogeneity. GDMA/glycerol systems show smoother morphologies vs. phase-separated Bis-GMA .

Q. What statistical approaches resolve contradictions in GDMA-based polymer performance data?

  • Multivariate ANOVA : Compare mechanical properties (e.g., microtensile bond strength) across formulations with varying GDMA content .
  • Accelerated aging tests : Soak samples in artificial saliva (37°C, 6 months) to correlate water sorption with long-term durability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.